8-chloro-N-(2-methoxyethyl)quinolin-4-amine
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Overview
Description
8-chloro-N-(2-methoxyethyl)quinolin-4-amine is a chemical compound with the molecular formula C12H13ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 8-chloro-N-(2-methoxyethyl)quinolin-4-amine involves several steps. One common method includes the reaction of 8-chloroquinoline with 2-methoxyethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
8-chloro-N-(2-methoxyethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
8-chloro-N-(2-methoxyethyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds with therapeutic potential.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-chloro-N-(2-methoxyethyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. In anticancer research, it has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
8-chloro-N-(2-methoxyethyl)quinolin-4-amine can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine is structurally similar but has different substituents.
Ferroquine: A synthetic compound related to chloroquine, ferroquine shows good activity against chloroquine-resistant strains.
2-chloro-N-substituted amino quinolines: These compounds have been studied for their anticancer properties and show varying degrees of activity depending on the substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H13ClN2O |
---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
8-chloro-N-(2-methoxyethyl)quinolin-4-amine |
InChI |
InChI=1S/C12H13ClN2O/c1-16-8-7-14-11-5-6-15-12-9(11)3-2-4-10(12)13/h2-6H,7-8H2,1H3,(H,14,15) |
InChI Key |
BLGRKRBYZXUSJC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C2C=CC=C(C2=NC=C1)Cl |
Origin of Product |
United States |
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